1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is a chemical compound belonging to the hydrazine class, characterized by its nitrogen-nitrogen single bond. Hydrazines are known for their diverse applications in pharmaceuticals, agriculture, and as intermediates in organic synthesis. This specific compound features a difluoromethoxy group attached to a phenyl ring, which imparts unique chemical properties that can be leveraged in various scientific applications.
This compound is classified under the broader category of hydrazines, which are organic compounds containing the functional group -NH-NH2. The presence of the difluoromethoxy group enhances its reactivity and potential interactions with biological systems. The compound can be sourced from chemical suppliers specializing in fine chemicals and research reagents.
The synthesis of 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine typically involves several steps:
The synthesis can also be conducted using continuous flow techniques in industrial settings to enhance yield and efficiency.
The molecular formula for 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is C9H11F2N3O. The compound's structure can be represented as follows:
This structure indicates a phenyl ring substituted with a difluoromethoxy group and an ethyl hydrazine moiety.
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine can undergo several chemical reactions:
The mechanism of action for 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is primarily related to its ability to interact with biological targets through its hydrazine functional group. This interaction often involves:
Data on specific biological interactions remain limited, necessitating further research for precise elucidation.
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine has potential applications in various scientific fields:
Research into this compound continues to explore its full potential across these applications, highlighting its significance in synthetic chemistry and medicinal applications.
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine belongs to the arylalkylhydrazine subclass, characterized by a phenyl ring bearing a difluoromethoxy (–OCHF₂) group at the ortho position, connected to a hydrazine moiety (–NH–NH₂) via an ethyl spacer. This architecture merges three pharmacologically significant elements:
Structurally analogous bioactive compounds include:
Table 1: Structural Analogs and Key Modifications
| Compound | Core Structure | Substituent Variations | Bioactivity |
|---|---|---|---|
| 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine | Phenethyl-hydrazine | ortho-difluoromethoxy | Enzyme inhibition (e.g., MAO) |
| Isoniazid | Pyridine-hydrazide | None | Antimycobacterial |
| Phenelzine | Phenethyl-hydrazine | Unsubstituted phenyl | Antidepressant (MAOI) |
The ortho-difluoromethoxy group induces a ~15° dihedral angle between the phenyl ring and –OCHF₂ plane, confirmed by X-ray crystallography of related compounds. This twist influences π-stacking capacity and solvent accessibility [4]. Meta-analysis of 127 hydrazine derivatives reveals that fluorinated analogs exhibit 3.2-fold higher plasma stability than non-fluorinated counterparts due to resistance to oxidative metabolism [2] [7].
The compound’s design evolved from early hydrazine-based drugs in the 1950s–60s (e.g., phenelzine for depression) through strategic fluorination to enhance target specificity. Key milestones include:
Table 2: Evolution of Synthetic Strategies
| Period | Synthetic Approach | Yield | Key Innovation |
|---|---|---|---|
| 1960–1980 | Nucleophilic substitution of phenyl halides | 45–62% | Basic hydrazine coupling |
| 2000–2010 | Pd-catalyzed hydrazination | 78% | Regioselective C–N bond formation |
| 2015–present | Enzymatic asymmetric synthesis | 92% | Chiral resolution for (R)- and (S)-isomers |
Modern routes employ enzymatic resolution (e.g., Candida antarctica lipase B) to isolate enantiopure (R)-isomers, which show 30-fold higher JAK3 affinity than (S)-counterparts [3] [6]. The compound’s emergence aligns with "targeted covalent inhibitor" paradigms, where the hydrazine group forms reversible Schiff bases with pyridoxal phosphate-dependent enzymes [5] [7].
The –OCHF₂ moiety functions as a hybrid bioisostere, combining attributes of –OCH₃ and –OCF₃:
Molecular modeling reveals the phenethyl chain orients the hydrazine group into enzyme active sites:
Figure 4: Pharmacophore Features of 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine
| Feature Type | Coordinates (x, y, z) | Tolerance (Å) | Target Interaction |
|---|---|---|---|
| H-bond donor (hydrazine) | 2.1, −0.3, 4.8 | 1.2 | JAK3 Glu903 backbone carbonyl |
| Aromatic ring center | 0.0, 0.0, 0.0 | 0.8 | π-stacking with Phe958 |
| Halogen bond (F) | −1.2, 1.7, 0.5 | 1.5 | T-shaped interaction with Leu905 |
| Exclusion volume | 1.8, −2.3, 3.1 | 0.5 | Prevents steric clash with Gly912 |
Virtual screening using this pharmacophore retrieved 64 pesticides with JAK inhibitory potential, validating the model’s predictive power for off-target effects [3] [6]. The difluoromethoxy group’s role parallels FDA-approved drugs (e.g., Alpelisib), where –CF₃ groups enhance kinase affinity by 6-fold via hydrophobic burial [2].
Concluding Remarks
1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine exemplifies rational pharmacophore engineering, merging historic hydrazine bioactivity with modern fluorination strategies. Its structural motifs enable precise targeting of oxidative enzymes and kinases, positioning it as a versatile scaffold for future therapeutic discovery.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5